molecular formula C5H9I B3190323 1-Iodo-3-methyl-2-butene CAS No. 41004-19-7

1-Iodo-3-methyl-2-butene

Cat. No.: B3190323
CAS No.: 41004-19-7
M. Wt: 196.03 g/mol
InChI Key: SWDGKAOKYFIAHW-UHFFFAOYSA-N
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Description

Its structure consists of a four-carbon chain (2-butene backbone) with a methyl group at position 3 and an iodine atom at position 1. The double bond is between carbons 2 and 3, giving the compound the formula C₅H₉I and a molecular weight of 196.03 g/mol (calculated).

Properties

IUPAC Name

1-iodo-3-methylbut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c1-5(2)3-4-6/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDGKAOKYFIAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462623
Record name 1-iodo-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41004-19-7
Record name 1-iodo-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Characteristics:

  • Structure : CH₂=CH–C(CH₃)–I (simplified as I–CH₂–C(CH₃)=CH₂).
  • Reactivity : The iodine atom acts as a leaving group, making it reactive in substitution and elimination reactions. The conjugated double bond enhances stability and participation in electrophilic additions.
  • Applications : Used in organic synthesis, particularly in the preparation of cyclohexene derivatives and α-tocopherol (vitamin E) intermediates .

Halogenated Isoprenyl Derivatives

1-Iodo-3-methyl-2-butene belongs to a family of halogenated isoprenyl compounds. Key analogs include:

Compound Systematic Name Formula Molecular Weight (g/mol) Key Properties
This compound This compound C₅H₉I 196.03 High reactivity due to weak C–I bond; used in alkylation and coupling reactions .
1-Chloro-3-methyl-2-butene 1-Chloro-3-methyl-2-butene C₅H₉Cl 104.58 Less reactive than iodo analog; common in polymer and pesticide synthesis.
1-Bromo-3-methyl-2-butene 1-Bromo-3-methyl-2-butene C₅H₉Br 149.03 Intermediate reactivity; used in Grignard and nucleophilic substitution reactions.

Key Differences :

  • Reactivity : The C–I bond in the iodo compound is weaker (bond energy ~55 kcal/mol) compared to C–Cl (~81 kcal/mol) and C–Br (~68 kcal/mol), making it more reactive in substitution reactions .
  • Physical Properties : The iodo derivative has a higher molecular weight and boiling point than chloro/bromo analogs due to iodine’s larger atomic size and polarizability.

Structural Isomers and Saturated Analogs

(a) 3-Methyl-1-butene
  • Structure : CH₂=CH–CH(CH₃)–CH₃.
  • Comparison : Lacks the iodine leaving group, making it less reactive in substitution reactions but more volatile.
(b) 1-Iodo-3-methylbutane
  • Structure : CH₃–CH(CH₃)–CH₂–CH₂–I (saturated analog).
  • Properties : Molecular weight 198.05 g/mol ; used in SN2 reactions due to its primary iodide structure .
  • Comparison : The saturated structure lacks conjugation, reducing stability in elimination reactions compared to this compound.

Functional Group Analogs

(a) Methyl 2-butenoate
  • Structure : CH₂=CH–COOCH₃.
  • Properties : Boiling point 41.0°C ; participates in Diels-Alder reactions.
  • Comparison : The ester group introduces polarity and reactivity distinct from halogenated alkenes.
(b) Isoprene (2-Methyl-1,3-butadiene)
  • Structure : CH₂=CH–C(CH₃)=CH₂.
  • Properties : A conjugated diene with high reactivity in polymerization (e.g., synthetic rubber) .
  • Comparison: The conjugated double bonds in isoprene enable cycloaddition and polymerization, unlike the mono-ene structure of this compound.

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